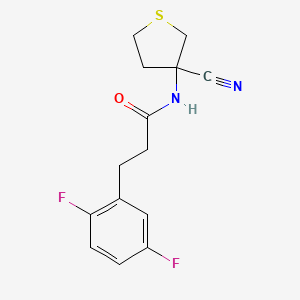

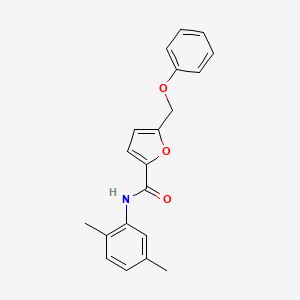

![molecular formula C22H18N2O4 B2587990 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-08-9](/img/structure/B2587990.png)

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a chemical compound that belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives. It has been synthesized using various methods and has been studied for its potential applications in scientific research.

Scientific Research Applications

Novel Materials Synthesis

One study describes the synthesis of heterocyclic systems, including the ethyl 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine carboxylate, which shows potential for novel materials with unusual and important physical properties. The structural and physical properties of these materials suggest applications in drug modification and materials science due to their unique heterocyclic systems (Konstantinova et al., 2020).

Antimicrobial Activities

Another study focused on the synthesis of 1,2,4-triazole derivatives, revealing compounds with moderate to good antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds showed significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).

Imaging of Cerebral β-Amyloid Plaques

Novel benzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). These compounds exhibited high affinity for Aβ(1-42) aggregates, demonstrating their potential application in diagnosing and studying Alzheimer's disease (Cui et al., 2012).

Prokinetic Agents

The synthesis of Cinitapride related benzimidazole derivatives has been studied for their potential as prokinetic agents, indicating the broad range of pharmacological applications of related benzamide compounds in treating gastrointestinal disorders (Srinivasulu et al., 2005).

Mechanism of Action

Target of Action

The primary target of the compound 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders.

Mode of Action

The compound This compound acts as a selective inhibitor of the Dopamine D2 receptor . It binds to this receptor and inhibits its activity, leading to changes in the signaling pathways associated with this receptor.

Biochemical Pathways

Upon inhibition of the Dopamine D2 receptor by This compound , the downstream signaling pathways associated with this receptor are affected . These pathways are involved in various physiological processes, including motor control, reward, and reinforcement.

Result of Action

The molecular and cellular effects of This compound ’s action are primarily related to its inhibitory effect on the Dopamine D2 receptor . By inhibiting this receptor, the compound can potentially alleviate symptoms of disorders associated with overactivity of the Dopamine D2 receptor, such as psychosis .

properties

IUPAC Name |

4-ethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-2-27-16-10-7-14(8-11-16)21(25)23-15-9-12-19-17(13-15)22(26)24-18-5-3-4-6-20(18)28-19/h3-13H,2H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAXYXVJXPDCSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2587907.png)

![3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2587909.png)

![N'-[(Z)-(4-fluorophenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2587918.png)

![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)

![Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2587925.png)

![3-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2587927.png)

![(Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2587928.png)

![N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2587929.png)